molecular formula C14H9NO2S2 B6146670 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 2408983-85-5

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6146670
CAS No.: 2408983-85-5
M. Wt: 287.4
InChI Key:
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Description

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a phenylfuran substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-phenylfuran-2-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the phenylfuran moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(4-phenylfuran-2-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one

Uniqueness

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both a phenylfuran moiety and a thiazolidinone core, which confer distinct chemical and biological properties

Properties

CAS No.

2408983-85-5

Molecular Formula

C14H9NO2S2

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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